1-(2-Methylpyrrolidin-1-yl)prop-2-en-1-one
Description
1-(2-Methylpyrrolidin-1-yl)prop-2-en-1-one is an α,β-unsaturated ketone featuring a pyrrolidine ring substituted with a methyl group at the 2-position. The compound’s structure combines a conjugated enone system with a saturated nitrogen heterocycle, making it a versatile intermediate in organic synthesis and drug discovery. The pyrrolidine moiety enhances solubility in polar solvents, while the enone group provides reactivity for nucleophilic additions or cycloadditions .
Properties
IUPAC Name |
1-(2-methylpyrrolidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-8(10)9-6-4-5-7(9)2/h3,7H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDWQEONEAXDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methylpyrrolidin-1-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of 2-methylpyrrolidine with acryloyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpyrrolidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the prop-2-en-1-one moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Methylpyrrolidin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of 1-(2-Methylpyrrolidin-1-yl)prop-2-en-1-one and Analogues
Key Observations :
- Heterocycle Variation : The pyrrolidine in the target compound contrasts with morpholine (oxygen-based, ), pyridine (aromatic nitrogen, ), and lactam systems (). These differences influence electronic properties and hydrogen-bonding capacity .
- Substituent Effects: Electron-withdrawing groups (e.g., bromo in , sulfonyl in ) increase enone reactivity, whereas electron-donating groups (e.g., methylpyrrolidine in the target compound) may stabilize the conjugated system .
Physicochemical Properties
Table 2: Selected Physicochemical Data
Key Observations :
Table 3: Reported Bioactivities of Analogues
Key Observations :
- The target compound’s bioactivity remains uncharacterized in the evidence, but structural analogs demonstrate diverse applications, including antimicrobial (), anticancer (), and CNS-targeting () activities.
Biological Activity
1-(2-Methylpyrrolidin-1-yl)prop-2-en-1-one is an organic compound notable for its unique structure, which includes a pyrrolidine ring and an enone functional group. Its molecular formula is C_8H_13N, and it has a molecular weight of approximately 139.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound features a reactive double bond and a nucleophilic pyrrolidine moiety, making it suitable for various synthetic applications. Its structure allows for interactions with biological pathways, particularly through enzyme modulation and receptor binding.
Biological Activity
Research indicates that this compound interacts with several biological targets, influencing various physiological processes. The following sections detail the compound's mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. The following table summarizes key interactions:
| Biological Target | Type of Interaction | Effect |
|---|---|---|
| Enzymes | Inhibition/Activation | Modulates metabolic pathways |
| Receptors | Agonism/Antagonism | Alters signaling cascades |
| Ion Channels | Blockade/Activation | Affects cellular excitability |
These interactions can lead to significant biological effects, including modulation of neurotransmitter release and alteration of cellular responses to stimuli.
Therapeutic Applications
This compound has been investigated for its therapeutic properties in various contexts:
- Neurological Disorders : The compound has shown promise in preclinical studies for conditions such as anxiety and depression by modulating neurotransmitter systems.
- Pain Management : Its analgesic properties have been explored in models of chronic pain, indicating potential utility in pain relief therapies.
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antibacterial properties, warranting further investigation into its use as an antimicrobial agent.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Anxiety Models : In a study involving rodent models of anxiety, administration of the compound resulted in decreased anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
- Pain Relief : Another study demonstrated that the compound significantly reduced pain responses in models of neuropathic pain, indicating its efficacy as an analgesic.
- Antimicrobial Efficacy : Research has shown that derivatives of this compound possess antimicrobial activity against various bacterial strains, suggesting possible applications in treating infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
